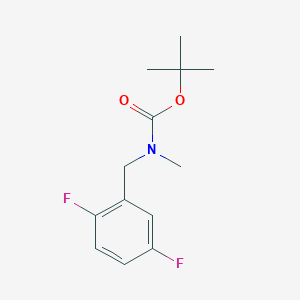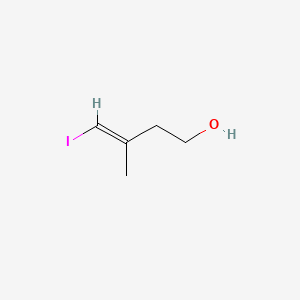
Potassium (S)-4-amino-5-(tert-butoxy)-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (S)-4-amino-5-(tert-butoxy)-5-oxopentanoate is a chemical compound with significant applications in organic synthesis and various scientific research fields. This compound is known for its unique structural properties and reactivity, making it a valuable reagent in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium (S)-4-amino-5-(tert-butoxy)-5-oxopentanoate can be synthesized through the reaction of tert-butyl alcohol with potassium metal. The reaction typically involves the use of dry tert-butyl alcohol and potassium metal under controlled conditions to produce the desired compound . The solid product is obtained by evaporating the solution and heating the solid, which can be further purified by sublimation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (S)-4-amino-5-(tert-butoxy)-5-oxopentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and solvents to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
Potassium (S)-4-amino-5-(tert-butoxy)-5-oxopentanoate has numerous applications in scientific research, including:
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Mecanismo De Acción
The mechanism of action of Potassium (S)-4-amino-5-(tert-butoxy)-5-oxopentanoate involves its role as a strong base and nucleophile. It can deprotonate substrates, initiate nucleophilic attacks, and facilitate the formation of various chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications, but generally involve interactions with electrophilic centers and the stabilization of reaction intermediates .
Comparación Con Compuestos Similares
Potassium (S)-4-amino-5-(tert-butoxy)-5-oxopentanoate can be compared with other similar compounds, such as:
Potassium tert-butoxide: A strong base used in organic synthesis with similar reactivity but different structural properties.
Sodium tert-butoxide: Another strong base with similar applications but different solubility and reactivity characteristics.
Lithium tert-butoxide: A strong base with unique properties and applications in organic synthesis.
The uniqueness of this compound lies in its specific structural features and reactivity, which make it suitable for a wide range of chemical reactions and applications.
Propiedades
Fórmula molecular |
C9H16KNO4 |
|---|---|
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
potassium;(4S)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate |
InChI |
InChI=1S/C9H17NO4.K/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);/q;+1/p-1/t6-;/m0./s1 |
Clave InChI |
CIKFXUYEXULXTC-RGMNGODLSA-M |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H](CCC(=O)[O-])N.[K+] |
SMILES canónico |
CC(C)(C)OC(=O)C(CCC(=O)[O-])N.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B12970612.png)











